![molecular formula C13H20N4OS B6448091 1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one CAS No. 2640967-95-7](/img/structure/B6448091.png)
1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of applications in the field of medicine and drug design .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The specific compound has additional functional groups attached to the pyrimidine ring, including a methylsulfanyl group and an amino group .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the conditions and reagents used. For example, the reaction of this compound with heterocyclic CH acids can lead to a formal cleavage of the substrate and the formation of substituted 1- (pyrimidin-4-yl)pyrazole and aniline .Scientific Research Applications
Domino Reaction Chemistry
The compound undergoes a domino reaction with heterocyclic CH acids, resulting in a formal cleavage of the substrate. This process leads to the formation of two key products:
Pyrido[2,3-d]pyrimidin-5-one Derivatives
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines (related compounds) transform into pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety play crucial roles in the cyclization process .
Aminolysis Mechanism
In the presence of carbitol as a solvent, the aminolysis of 6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one with propylamine follows a concerted process. This mechanism can be described as a single kinetic step .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their function and contributing to their biological activity .
Mode of Action
It’s known that the compound can undergo a reaction with heterocyclic ch acids, leading to a formal cleavage of the substrate and the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in their structure and function.
Biochemical Pathways
The formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline suggests that the compound may influence pathways involving these molecules .
Result of Action
The formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline suggests that the compound may have significant effects at the molecular level .
Safety and Hazards
Future Directions
The future research directions for this compound could include further exploration of its potential therapeutic uses, particularly given the interest in pyrimidine derivatives for drug design . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
1-[3-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]propyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-10-9-11(16-13(15-10)19-2)14-6-4-8-17-7-3-5-12(17)18/h9H,3-8H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKSXAPSAVEIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCCCN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.